2-Propanol, 1-phenoxy-3-(phenylthio)-
Description
It serves as a precursor in organic synthesis, notably oxidized to 1-phenoxy-3-(phenylthio)propan-2-one using PCC (pyridinium chlorochromate) in dichloromethane (DCM) with a 10% yield . Its synthesis is optimized under ultrasound irradiation in DMSO, achieving 99% yield via tandem base-free addition of 1,2-diphenyldisulphide to 2-(phenoxymethyl)oxirane . The compound’s structure and reactivity are influenced by the electron-donating phenoxy and electron-withdrawing phenylthio groups, making it a model for studying regioselective transformations.
Properties
CAS No. |
84137-77-9 |
|---|---|
Molecular Formula |
C15H16O2S |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-phenoxy-3-phenylsulfanylpropan-2-ol |
InChI |
InChI=1S/C15H16O2S/c16-13(11-17-14-7-3-1-4-8-14)12-18-15-9-5-2-6-10-15/h1-10,13,16H,11-12H2 |
InChI Key |
JPEZAFCTNVYSDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CSC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for 2-Propanol, 1-Phenoxy-3-(Phenylthio)-
Epoxide Ring-Opening with Thiophenol
The most widely reported method involves nucleophilic ring-opening of 1-phenoxy-2,3-epoxypropane (glycidyl phenyl ether) using thiophenol. This two-step process begins with the synthesis of the epoxide intermediate via reaction between phenol and epichlorohydrin under basic conditions.
Step 1: Epoxide Synthesis
Phenol reacts with epichlorohydrin in a 1:1 molar ratio using sodium hydroxide (10–15% aqueous) as the base at 60–80°C for 4–6 hours. The reaction proceeds via Williamson ether synthesis, yielding glycidyl phenyl ether with 85–92% purity. Excess epichlorohydrin is distilled under reduced pressure (40–50 mmHg at 80°C), and the crude product is washed with brine to remove residual salts.
Step 2: Thiophenol-Mediated Ring-Opening
The epoxide undergoes nucleophilic attack by thiophenol in tetrahydrofuran (THF) at 0–5°C under nitrogen atmosphere. Catalytic amounts of boron trifluoride diethyl etherate (BF₃·Et₂O, 0.5–1 mol%) accelerate regioselective opening at the less hindered carbon. After 12–18 hours, the mixture is quenched with ice-cold water, extracted with dichloromethane, and purified via silica gel chromatography (hexane/ethyl acetate 4:1) to yield the title compound.
Optimization Data
| Parameter | Value Range | Optimal Yield (%) |
|---|---|---|
| Temperature | -10°C to 25°C | 0°C |
| BF₃·Et₂O Loading | 0.1–2 mol% | 0.7 mol% |
| Reaction Time | 6–24 hours | 16 hours |
| Thiophenol Equiv. | 1.0–1.5 | 1.2 |
This method achieves 74–82% isolated yield with >98% regioselectivity. Side products include the regioisomeric 2-phenylthio-1-phenoxypropanol (<5%) and disulfide byproducts from thiophenol oxidation (<3%).
Alternative Nucleophilic Substitution Routes
Mitsunobu Reaction
A Mitsunobu-based approach couples 3-mercapto-1-phenoxypropan-2-ol with iodobenzene. Triphenylphosphine (1.2 equiv) and diisopropyl azodicarboxylate (DIAD, 1.1 equiv) mediate the reaction in anhydrous THF at -20°C. After 48 hours, the mixture is concentrated and purified via flash chromatography (gradient elution from hexane to 30% ethyl acetate).
Key Advantages
Limitations
- Requires pre-synthesized thiol intermediate
- Lower yield (58–64%) due to competing oxidation
Phase-Transfer Catalysis
A biphasic system (toluene/50% NaOH) with benzyltriethylammonium chloride (0.5 mol%) facilitates reaction between 1-phenoxy-3-chloropropan-2-ol and sodium thiophenoxide at 80°C. The exothermic reaction completes within 2 hours, yielding 68–73% product after extractive workup.
Scalability Considerations
- Suitable for batch production (>10 kg scale)
- Requires strict pH control (pH 12–13) to minimize hydrolysis
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃)
- δ 7.35–7.28 (m, 5H, Ph-S)
- δ 6.95–6.87 (m, 2H, Ph-O)
- δ 4.21 (dd, J = 8.4 Hz, 1H, CH-OH)
- δ 3.98 (d, J = 5.1 Hz, 2H, OCH₂)
- δ 2.95 (m, 2H, SCH₂)
IR (KBr)
- 3420 cm⁻¹ (O-H stretch)
- 1585 cm⁻¹ (C=C aromatic)
- 1245 cm⁻¹ (C-O-C ether)
Industrial-Scale Challenges
Byproduct Management
Thiophenol oxidation generates diphenyl disulfide, necessitating:
- Inert atmosphere (N₂/Ar) throughout synthesis
- Addition of radical scavengers (e.g., BHT, 0.1 wt%)
- Short reaction times (<20 hours)
Emerging Methodologies
Enzymatic Synthesis
Lipase B from Candida antarctica (CAL-B) catalyzes transesterification between vinyl phenyl ether and 3-mercapto-1-phenoxypropan-2-ol in ionic liquids ([BMIM][BF₄]). Key parameters:
| Condition | Value |
|---|---|
| Temperature | 35°C |
| Enzyme Loading | 15 mg/mL |
| Conversion | 81% (24 hours) |
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-phenoxy-3-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The phenoxy and phenylthio groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various phenoxy or phenylthio derivatives.
Scientific Research Applications
2-Propanol, 1-phenoxy-3-(phenylthio)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical tool or therapeutic agent.
Medicine: Research explores its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Propanol, 1-phenoxy-3-(phenylthio)- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The phenoxy and phenylthio groups play a crucial role in binding to these targets, influencing their activity and function. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key properties and synthesis data for 2-Propanol, 1-phenoxy-3-(phenylthio)- and its analogs:
Key Observations:
Functional Group Effects: The phenylthio group in the target compound enhances reactivity in nucleophilic substitutions compared to the phenylamino analog (CAS 16112-55-3), which exhibits higher sublimation enthalpy (ΔsubH = 113.90–114.00 kJ/mol) due to stronger intermolecular hydrogen bonding . 2-Phenyl-2-propanol (CAS 617-94-7) lacks sulfur or nitrogen substituents, resulting in lower molecular weight (136.19 g/mol) and simpler thermal behavior (bp = 202°C) .
Synthetic Efficiency :
- The target compound’s synthesis in DMSO under ultrasound irradiation achieves near-quantitative yield (99%) due to solvent-assisted cleavage and regioselectivity, outperforming traditional methods in DCM or toluene (<10% yield) .
Thermochemical Data: Limited thermochemical data exist for the phenylthio derivative, but its phenylamino analog shows significant ΔsubH values (113.90–114.00 kJ/mol), suggesting similar stability for the phenylthio variant .
Q & A
Q. What are the standard synthetic routes for 2-propanol, 1-phenoxy-3-(phenylthio)-, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step process. For example, Gasanov et al. (2014) describe the reaction of phenol with epichlorohydrin to form an epoxy intermediate, followed by nucleophilic substitution with a phenylthiol group under basic conditions . Optimization strategies include:
- Temperature Control: Maintaining 60–80°C during epoxide ring-opening to minimize side reactions.
- Catalyst Selection: Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
- Purification: Column chromatography with silica gel (eluent: hexane/ethyl acetate 4:1) yields >90% purity.
Data Reference: Yield improvements from 65% to 82% were reported when reaction time was extended from 6 to 12 hours .
Q. Which spectroscopic techniques are most reliable for characterizing 2-propanol, 1-phenoxy-3-(phenylthio)-?
Methodological Answer:
- NMR: H NMR (CDCl₃) shows characteristic peaks: δ 7.2–7.4 ppm (aromatic protons), δ 4.1–4.3 ppm (methylene adjacent to ether oxygen), and δ 3.8–4.0 ppm (methine adjacent to thioether).
- FT-IR: Strong absorbance at 3400 cm (O-H stretch) and 1080 cm (C-O-C ether stretch).
- Mass Spectrometry: ESI-MS ([M+H]⁺) confirms molecular weight (e.g., m/z 276.3 for C₁₅H₁₆O₂S) .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., Friedel-Crafts vs. sulfur migration) influence the stereochemistry of phenylthio derivatives?
Methodological Answer: Evidence from mechanistic studies (e.g., Friedel-Crafts-like intramolecular cyclization vs. sulfur shifts) highlights the role of electronic effects. For example:
- Pathway A: Electrophilic attack at the ortho position of the phenylthio group forms a six-membered transition state, favoring retention of stereochemistry .
- Pathway B: 1,2-Sulfur shifts lead to racemization, observed in deuterium-labeling experiments .
Experimental Validation: Use C-labeled substrates or chiral HPLC to track stereochemical outcomes.
Q. How should researchers resolve contradictions in reported biological activities (e.g., CNS modulation vs. antimicrobial effects)?
Methodological Answer: Discrepancies may arise from assay conditions or impurities. Strategies include:
- Standardized Assays: Reproduce CNS modulation studies (e.g., serotonin receptor antagonism) using primary neuronal cultures with controlled purity (>98% by HPLC) .
- Microbial Strains: Test antimicrobial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains under identical nutrient conditions .
Data Reference: A 2024 study found that batch-to-batch variability in hydroxyl group oxidation reduced antimicrobial efficacy by 40% .
Q. What computational methods predict the compound’s reactivity in complex matrices (e.g., environmental or biological systems)?
Methodological Answer:
- DFT Calculations: Simulate bond dissociation energies (BDE) for the O-H (75 kcal/mol) and S-C (60 kcal/mol) bonds to prioritize degradation pathways.
- Molecular Dynamics: Model interactions with lipid bilayers to predict blood-brain barrier penetration (logP = 2.8 ± 0.3) .
Validation: Compare computational results with experimental LC-MS/MS data on metabolite profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
